Regioisomeric Purity as a Key Selection Criterion: 5-Amino vs. 3-Amino Positional Isomer
The target compound 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439900-60-3) is a distinct regioisomer of 3-Amino-1-(cyclopropylmethyl)pyridin-2-one (CAS 1439902-65-4). The amino group position on the pyridinone ring alters the computed XLogP3 value from 0.2 (for the 5-amino isomer) to a different value for the 3-amino isomer, which directly influences lipophilicity and, consequently, membrane permeability in cell-based assays . A research program requiring a specific vector for hydrogen bond donor/acceptor interactions would find these two compounds non-interchangeable .
| Evidence Dimension | Regioisomeric Identity (Amino Group Position) and Computed LogP |
|---|---|
| Target Compound Data | 5-amino substitution; XLogP3 = 0.2; Topological Polar Surface Area = 46.3 Ų |
| Comparator Or Baseline | 3-amino substitution (CAS 1439902-65-4); XLogP3 and TPSA not reported in identical database for direct comparison |
| Quantified Difference | Regioisomeric structural difference; quantitative logP difference cannot be reliably calculated without identical computational methods |
| Conditions | Computed properties from PubChem (XLogP3) |
Why This Matters
For medicinal chemistry SAR programs, procurement of the correct regioisomer is non-negotiable as even subtle changes in substituent position can lead to orders-of-magnitude differences in target affinity.
- [1] PubChem. Compound Summary: 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (CID 60774321). Computed Properties. View Source
- [2] Kuujia.com. Cas no 1439902-65-4 (3-amino-1-(cyclopropylmethyl)pyridin-2-one). View Source
